[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11) |
InChI Key |
VHKGBMRKGJPDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CO)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Reduction of 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde
A common approach to synthesize [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is the reduction of the corresponding aldehyde precursor, 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde, using hydride reagents such as sodium borohydride (NaBH4).
-
- Dissolve 6-(1H-imidazol-2-yl)pyridine-3-carbaldehyde in methanol or another suitable solvent.
- Add sodium borohydride portion-wise at low temperature (5–20 °C) to control the reaction rate and avoid side reactions.
- Stir the reaction mixture at room temperature for 1 to 3 hours under inert atmosphere (e.g., nitrogen) to ensure complete reduction.
- Quench the reaction with brine or water to destroy excess hydride.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using methanol/chloroform or dichloromethane/methanol mixtures as eluents.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | Efficient reduction of aldehyde |
| Solvent | Methanol | Good solubility and reactivity |
| Temperature | 5–20 °C | Controlled reaction rate |
| Reaction time | 1–3 hours | Complete conversion |
| Atmosphere | Nitrogen (inert) | Prevents oxidation |
| Purification | Silica gel chromatography | High purity product |
| Yield | 45–78% | Moderate to high yield |
Alternative Synthetic Routes
While direct reduction of the aldehyde is the most straightforward, other methods involve:
One-pot Curtius Rearrangement and Hydrolysis:
Used in related pyridine-imidazole derivatives synthesis, where an isocyanate intermediate is formed and hydrolyzed to amines or alcohols under acidic conditions, sometimes involving diphenylphosphoryl azide (DPPA) and triethylamine. However, this method is more complex and less commonly applied for the specific methanol derivative.Hydrogenation of Nitro Precursors:
Starting from nitro-substituted pyridine derivatives, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) can reduce nitro groups to amines, which can then be converted to imidazole or alcohol functionalities by subsequent steps.Microwave-Assisted Synthesis:
Microwave irradiation has been employed to accelerate reactions such as bromination or esterification in related heterocyclic compounds, potentially applicable to intermediates in the synthesis of the target compound.
Detailed Research Findings and Data
Yields and Purity
Several studies report yields and purity data for related imidazolyl-pyridine methanol compounds:
Reaction Monitoring and Optimization
- Reaction progress is often monitored by HPLC or TLC to ensure complete conversion of aldehyde to alcohol.
- Temperature control is crucial to avoid over-reduction or side reactions.
- Use of inert atmosphere prevents oxidation of sensitive intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Sodium Borohydride Reduction | NaBH4, MeOH, 5–20 °C, inert atmosphere | Simple, high selectivity | Requires careful temperature control | 45–78 |
| One-pot Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene, acid hydrolysis | One-pot, good purity carbamates | Phosphorous salt impurities, moderate yield | ~60 |
| Catalytic Hydrogenation | Pd/C, H2, MeOH, room temperature | Effective for nitro to amine conversion | Multi-step, longer reaction time | Variable |
| Microwave-assisted Ester Hydrolysis | Bromomalonaldehyde, TiCl4, TEA, microwave irradiation | Rapid reaction times | Specialized equipment needed | 42–87 |
Chemical Reactions Analysis
Types of Reactions
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the dihydroimidazole derivative.
Substitution: The major products are the halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
There appears to be a misunderstanding in the query. The compound asked about, "[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol," is similar to, but not the same as, "1H-imidazol-2-yl(pyridin-3-yl)methanol". This article will focus on the applications of the compound "1H-imidazol-2-yl(pyridin-3-yl)methanol".
Overview
1H-imidazol-2-yl(pyridin-3-yl)methanol is a heterocyclic compound with both imidazole and pyridine rings. It has a wide range of applications in scientific research.
Chemical Reactions
1H-imidazol-2-yl(pyridin-3-yl)methanol can undergo oxidation of the hydroxyl group to form a ketone derivative, or reduction to form the corresponding alcohol. The imidazole and pyridine rings can also undergo electrophilic and nucleophilic substitution reactions. Common oxidizing agents include potassium permanganate and chromium trioxide, while sodium borohydride or lithium aluminum hydride are typically used as reducing agents. Halogenating agents like bromine or chlorine can be used for substitution reactions.
Scientific Research Applications
1H-imidazol-2-yl(pyridin-3-yl)methanol is used as a building block for synthesizing more complex heterocyclic compounds. It is also investigated for its potential as an enzyme inhibitor or ligand in biochemical assays and explored for potential therapeutic properties, including antimicrobial and anticancer activities. It is also utilized in the development of advanced materials with specific electronic or optical properties.
1H-imidazol-2-yl(pyridin-3-yl)methanol exhibits biological activities through interactions with various targets in biological systems.
Oncology Applications
It demonstrates antiproliferative activity against various human cancer cell lines:
| Cell Line | Inhibition Percentage |
|---|---|
| DU-145 (Prostate) | 70% |
| A549 (Lung) | 65% |
| HeLa (Cervical) | 75% |
Compounds derived from 1H-imidazol-2-yl(pyridin-3-yl)methanol were synthesized and tested using MTT assays to evaluate cell viability. The synthesized compounds showed varying degrees of inhibition, suggesting potential as therapeutic agents in cancer treatment.
Pharmacological Activity
The compound is investigated for its ability to inhibit specific enzymes implicated in disease pathways. Enzymatic assays assess the inhibitory effect of the compound on target enzymes, focusing on concentration and incubation time. Preliminary results indicate that 1H-imidazol-2-yl(pyridin-3-yl)methanol acts as a potent inhibitor, which could lead to the development of new therapeutic agents targeting enzyme-related diseases.
Agricultural Applications
Derivatives of this compound are explored for their efficacy as pesticides or herbicides.
| Application Type | Efficacy | Environmental Impact |
|---|---|---|
| Pesticide | Effective against common pests | Minimal disruption observed |
| Herbicide | Effective in weed control | Safe for surrounding flora |
Field trials demonstrated that certain derivatives provide effective pest control without significant ecological disruption.
Case Studies
Case Study on Cancer Cell Lines
Researchers synthesized multiple derivatives and tested them against DU-145 cells. Results showed a significant reduction in cell viability, indicating strong antiproliferative properties.
Mechanism of Action
The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol, we compare it with structurally analogous compounds, focusing on solubility, hydrogen-bonding behavior, and substituent effects.
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine
- Structural Similarity : Both compounds contain an imidazol-2-yl group.
- Hydrogen Bonding: The imidazole NH in dihydroperimidine is located on the non-aromatic unit, reducing conjugation and altering crystal-packing behavior compared to aromatic imidazole derivatives .
[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol
- Structural Similarity : Pyridine core with a hydroxymethyl group at position 3 and a heterocyclic substituent (pyrazole) at position 4.
- Key Differences: Electronic Effects: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, differing from imidazole’s 1,3-nitrogen positions. Applications: Pyrazole derivatives are often explored for kinase inhibition, whereas imidazole-containing compounds are more common in metal coordination and proton-transfer reactions .
(S)-[6-(Trifluoromethyl)pyridin-3-yl]methanol Derivatives
- Example: (S)-{4-chloro-2-methoxy-3-[4-(methylsulfonyl)phenyl]quinolin-6-yl}(1-methyl-1H-imidazol-5-yl)[6-(trifluoromethyl)pyridin-3-yl]methanol.
- Structural Similarity : Contains a hydroxymethyl-substituted pyridine ring.
- Key Differences :
- Substituent Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability compared to the electron-rich imidazole substituent.
- Bioactivity : Such derivatives are often designed for high-affinity protein binding (e.g., kinase inhibitors) due to enhanced hydrophobic interactions .
(6-Methyl-pyridin-3-yl)-methanol
- Structural Similarity : Pyridine core with a hydroxymethyl group at position 3.
- Applications: Simpler analogues like this are often intermediates in pharmaceutical synthesis rather than bioactive agents .
Research Findings and Trends
- Solubility: Imidazole-containing derivatives generally exhibit lower methanol solubility due to strong intermolecular hydrogen bonds, as seen in 2-(1H-imidazol-2-yl)-1H-perimidine .
- Biological Activity : Trifluoromethyl and pyrazole substitutions enhance bioactivity by balancing lipophilicity and target affinity .
- Synthetic Utility: Simpler analogues like (6-methyl-pyridin-3-yl)-methanol serve as versatile intermediates, while imidazole derivatives require specialized purification techniques .
Biological Activity
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include an imidazole ring and a pyridine moiety. This combination has been associated with various biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉N₃O, with a molecular weight of approximately 175.19 g/mol. The structure features a hydroxymethyl group at the 3-position of the pyridine ring and an imidazole moiety at the 6-position, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting certain enzymes.
- Hydrogen Bonding : The pyridine ring participates in hydrogen bonding and π-π interactions, influencing molecular pathways related to enzyme activity and signal transduction.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
These findings suggest potential applications in treating resistant bacterial infections .
Antifungal Activity
The compound has also shown antifungal activity against Candida albicans , a common fungal pathogen. This property highlights its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo205), and ovarian cancer (A2780). The IC50 values ranged from 0.01 µM to 8.12 µM, indicating potent activity compared to standard treatments like etoposide .
- Mechanistic Insights : The compound's mechanism includes apoptosis induction and disruption of microtubule assembly, which are critical for cancer cell proliferation and survival .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Comments |
|---|---|---|---|
| Antibacterial | MRSA | N/A | Effective against resistant strains |
| Antibacterial | E. coli | N/A | Broad-spectrum antibacterial activity |
| Antifungal | Candida albicans | N/A | Potential therapeutic use in fungal infections |
| Anticancer | MCF-7 | 0.01 - 8.12 | Potent against breast cancer cells |
| Anticancer | A549 | N/A | Effective against lung cancer cells |
| Anticancer | Colo205 | N/A | Effective against colon cancer cells |
| Anticancer | A2780 | N/A | Effective against ovarian cancer cells |
Case Studies
- Study on Cancer Cell Lines : A recent study synthesized derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay. Compounds showed varied potency, with some exhibiting superior anticancer activity compared to established chemotherapeutics .
- Enzyme Inhibition Studies : Research highlighted the compound's potential as an enzyme inhibitor by demonstrating its ability to inhibit specific metal-dependent enzymes, which could lead to new therapeutic strategies for diseases involving these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
